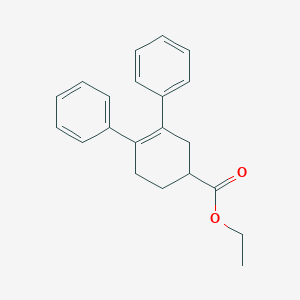![molecular formula C16H21N B14518405 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine CAS No. 62687-77-8](/img/structure/B14518405.png)
1-[3-(1H-Inden-3-yl)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-Inden-3-yl)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine typically involves the reaction of 1H-indene with a suitable propylating agent to form 3-(1H-inden-3-yl)propyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine or indene rings.
Scientific Research Applications
1-[3-(1H-Inden-3-yl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The indene moiety may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a wide range of applications in organic synthesis and medicinal chemistry.
Indene: A bicyclic hydrocarbon that serves as a precursor to various indene derivatives used in polymer chemistry and pharmaceuticals.
1-(3-Aminopropyl)pyrrolidine: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the indene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62687-77-8 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[3-(3H-inden-1-yl)propyl]pyrrolidine |
InChI |
InChI=1S/C16H21N/c1-2-8-16-14(6-1)9-10-15(16)7-5-13-17-11-3-4-12-17/h1-2,6,8,10H,3-5,7,9,11-13H2 |
InChI Key |
VITHXXRFLKHLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2=CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


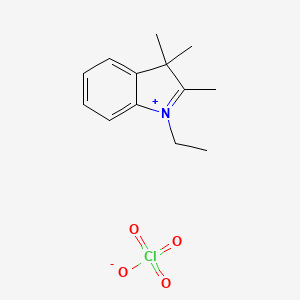
![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)

![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)

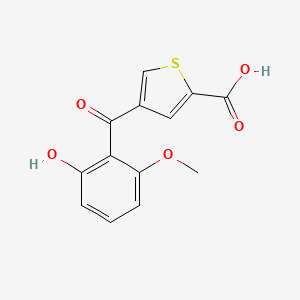
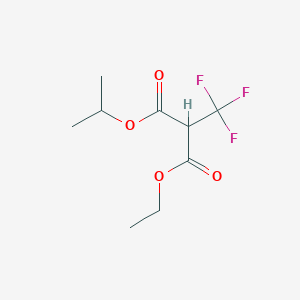
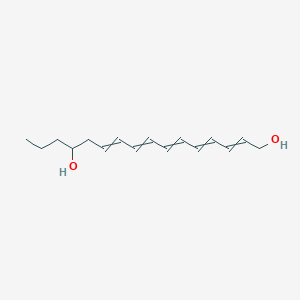
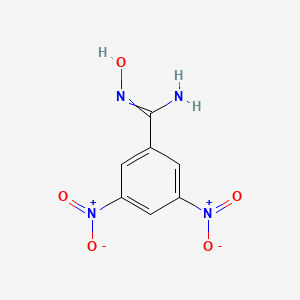
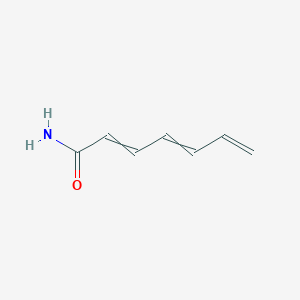
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
